molecular formula C9H13NO B3265373 2-(6-Methylpyridin-3-yl)propan-2-ol CAS No. 40472-90-0

2-(6-Methylpyridin-3-yl)propan-2-ol

Cat. No.: B3265373
CAS No.: 40472-90-0
M. Wt: 151.21 g/mol
InChI Key: VVGPIXAYNDUTNO-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)propan-2-ol is a pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and a tertiary alcohol (propan-2-ol) substituent at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the tertiary alcohol.

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-5-8(6-10-7)9(2,3)11/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGPIXAYNDUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 6-methylpyridin-3-ylmagnesium bromide with acetone, followed by hydrolysis. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(6-Methylpyridin-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Compound Name Substituents on Pyridine Ring Alcohol Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications (Based on Evidence)
2-(6-Methylpyridin-3-yl)propan-2-ol (Target) 6-Methyl Tertiary (C2) C9H13NO 151.21 (calculated) Hypothesized moderate polarity; potential intermediate in pharmaceuticals.
2-(6-Trifluoromethylpyridin-3-yl)propan-2-ol 6-CF3 Tertiary (C2) C9H10F3NO 205.18 Enhanced lipophilicity due to CF3 group; used in agrochemical or medicinal chemistry .
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-Dimethoxy Propargyl (C1) C10H11NO3 193.20 Acetylenic alcohol; potential reactivity in click chemistry .
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol 2-Amino, 5-Iodo Primary (C1) C8H11IN2O 278.10 Iodo-substituent enables radiolabeling or cross-coupling reactions .
(6-Methoxypyridin-2-yl)-methanol 6-Methoxy Primary (C1) C7H9NO2 139.15 Simpler structure; used as a building block in synthesis .

Key Observations

Substituent Effects on Reactivity and Solubility: The methyl group in the target compound likely increases electron density at the pyridine ring, enhancing stability compared to electron-withdrawing groups (e.g., CF3 in ). The tertiary alcohol may reduce solubility in polar solvents compared to primary alcohols (e.g., ).

This suggests that substituent positioning (e.g., 6-methyl vs. 6-methoxy) could modulate biological activity .

Synthetic Utility :

  • The tertiary alcohol in the target compound may hinder nucleophilic reactions compared to primary alcohols (e.g., ). However, steric bulk could stabilize intermediates in multi-step syntheses.

Data Limitations

  • No experimental data (e.g., melting points, solubility, bioactivity) for this compound are available in the provided evidence. Predictions are based on structural analogs.
  • The pharmacological relevance of indole derivatives () is structurally distinct but underscores the importance of substituent diversity in drug design.

Biological Activity

2-(6-Methylpyridin-3-yl)propan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C10H13N Molecular Formula \text{C}_{10}\text{H}_{13}\text{N}\text{ Molecular Formula }

Research has indicated that compounds with pyridine moieties exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

A study on the antiproliferative effects of pyridine derivatives, including this compound, demonstrated significant activity against various cancer cell lines. The compound showed varying IC50 values depending on the cell line tested, indicating its potential as an anticancer agent.

Cell Line IC50 Value (µM)
HeLa4.3
MDA-MB-2310.069
HepG20.058

These results suggest that the compound exhibits strong antiproliferative activity, particularly against breast and liver cancer cell lines .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated through various assays that measure the inhibition of pro-inflammatory cytokines. In vitro studies indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It was found to possess moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy : A case study involving the treatment of MDA-MB-231 cells with this compound showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 0.069 µM. This study highlights the compound's potential for use in targeted cancer therapies .
  • Inflammatory Response Modulation : In an experimental model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. This suggests that it may have therapeutic relevance in conditions characterized by excessive inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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